![molecular formula C16H16N6O3 B2912958 2-Methoxy-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyridine CAS No. 2097863-51-7](/img/structure/B2912958.png)
2-Methoxy-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyridine is a useful research compound. Its molecular formula is C16H16N6O3 and its molecular weight is 340.343. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Methoxy-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyridine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and the implications of its activity in various biological systems.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the triazole and pyridine moieties. The following general synthetic pathway can be outlined:
- Formation of Triazole : The initial step involves the reaction of 5-methyl-[1,2,4]triazole with appropriate reagents to form the triazole ring.
- Azetidine Formation : The azetidine structure is synthesized through cyclization reactions involving suitable carbonyl precursors.
- Final Coupling : The methoxy and carbonyl groups are introduced to complete the structure.
The precise conditions and reagents can vary based on the desired yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cytotoxicity Testing : In vitro assays have demonstrated that derivatives exhibit significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For example, a related compound showed IC50 values of 1.06 μM against A549 cells and 1.23 μM against MCF-7 cells .
Table 1: Cytotoxicity Data of Related Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound 12e | A549 | 1.06 ± 0.16 |
Compound 12e | MCF-7 | 1.23 ± 0.18 |
Compound 12e | HeLa | 2.73 ± 0.33 |
The mechanism by which these compounds exert their anticancer effects often involves:
- Inhibition of Kinases : Many derivatives target specific kinases such as c-Met, which is implicated in tumor growth and metastasis. For instance, a related compound exhibited an IC50 value of 0.090 μM against c-Met kinase .
Additional Biological Activities
Beyond anticancer properties, compounds in this class may exhibit:
- Antimicrobial Activity : Some studies have indicated potential antimicrobial effects against pathogens like Escherichia coli and Staphylococcus aureus .
Study on Triazolo-Pyrimidine Derivatives
A comprehensive study evaluated a series of triazolo-pyrimidine derivatives for their biological activities. The results indicated that modifications in the triazole ring significantly influenced cytotoxicity and kinase inhibition profiles .
Structure-Activity Relationship (SAR)
Research has focused on understanding how structural changes affect biological activity:
- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups has been shown to enhance cytotoxicity in certain derivatives.
- Ring Modifications : Variations in the triazole or azetidine structures can lead to significant differences in potency against cancer cell lines.
特性
IUPAC Name |
(2-methoxypyridin-3-yl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3/c1-10-6-13(22-16(20-10)18-9-19-22)25-11-7-21(8-11)15(23)12-4-3-5-17-14(12)24-2/h3-6,9,11H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOKPOXSANYAAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=C(N=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。